Cas no 2229433-47-8 ((3-methylphenyl)methyl sulfamate)

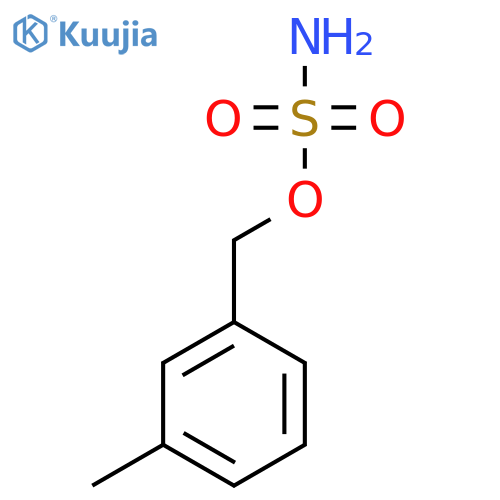

2229433-47-8 structure

商品名:(3-methylphenyl)methyl sulfamate

(3-methylphenyl)methyl sulfamate 化学的及び物理的性質

名前と識別子

-

- (3-methylphenyl)methyl sulfamate

- EN300-1988845

- 2229433-47-8

-

- インチ: 1S/C8H11NO3S/c1-7-3-2-4-8(5-7)6-12-13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11)

- InChIKey: BOAAHIPUWVVDOZ-UHFFFAOYSA-N

- ほほえんだ: S(N)(=O)(=O)OCC1C=CC=C(C)C=1

計算された属性

- せいみつぶんしりょう: 201.04596439g/mol

- どういたいしつりょう: 201.04596439g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 245

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 77.8Ų

(3-methylphenyl)methyl sulfamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1988845-1.0g |

(3-methylphenyl)methyl sulfamate |

2229433-47-8 | 1g |

$986.0 | 2023-06-02 | ||

| Enamine | EN300-1988845-10.0g |

(3-methylphenyl)methyl sulfamate |

2229433-47-8 | 10g |

$4236.0 | 2023-06-02 | ||

| Enamine | EN300-1988845-10g |

(3-methylphenyl)methyl sulfamate |

2229433-47-8 | 10g |

$3007.0 | 2023-09-16 | ||

| Enamine | EN300-1988845-1g |

(3-methylphenyl)methyl sulfamate |

2229433-47-8 | 1g |

$699.0 | 2023-09-16 | ||

| Enamine | EN300-1988845-0.05g |

(3-methylphenyl)methyl sulfamate |

2229433-47-8 | 0.05g |

$587.0 | 2023-09-16 | ||

| Enamine | EN300-1988845-0.1g |

(3-methylphenyl)methyl sulfamate |

2229433-47-8 | 0.1g |

$615.0 | 2023-09-16 | ||

| Enamine | EN300-1988845-2.5g |

(3-methylphenyl)methyl sulfamate |

2229433-47-8 | 2.5g |

$1370.0 | 2023-09-16 | ||

| Enamine | EN300-1988845-0.25g |

(3-methylphenyl)methyl sulfamate |

2229433-47-8 | 0.25g |

$642.0 | 2023-09-16 | ||

| Enamine | EN300-1988845-0.5g |

(3-methylphenyl)methyl sulfamate |

2229433-47-8 | 0.5g |

$671.0 | 2023-09-16 | ||

| Enamine | EN300-1988845-5.0g |

(3-methylphenyl)methyl sulfamate |

2229433-47-8 | 5g |

$2858.0 | 2023-06-02 |

(3-methylphenyl)methyl sulfamate 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

2229433-47-8 ((3-methylphenyl)methyl sulfamate) 関連製品

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量